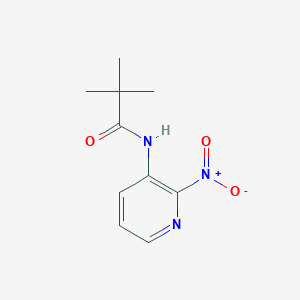
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide
描述
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structural features, which include a nitro group attached to a pyridine ring and a propanamide moiety
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(2-nitropyridin-3-yl)propanamide |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14) |
InChI 键 |
GCSPJMFMJJXBIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide typically involves the nitration of a pyridine derivative followed by amide formation. One common method includes the nitration of 2,3-dimethylpyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitro compounds.
化学反应分析
Types of Reactions
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2-dimethyl-N-(2-amino-3-pyridinyl)Propanamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized nitrogen species or ring-opened products.
科学研究应用
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2,2-dimethyl-N-(2-pyridinyl)Propanamide: Lacks the nitro group, resulting in different reactivity and applications.
2,2-dimethyl-N-(3-pyridinyl)Propanamide: Similar structure but with the pyridine nitrogen at a different position, affecting its chemical behavior.
2,2-dimethyl-N-(4-pyridinyl)Propanamide: Another positional isomer with distinct properties.
Uniqueness
The nitro group enhances its ability to participate in reduction and substitution reactions, while the pyridine ring provides a site for coordination with metal ions and other interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


